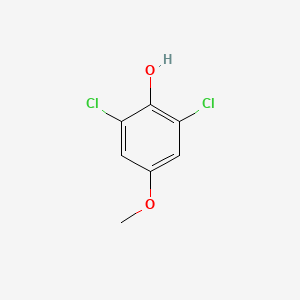

2,6-Dichloro-4-methoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Dichloro-4-methoxyphenol is an organic compound belonging to the class of phenols. It is characterized by the presence of two chlorine atoms and one methoxy group attached to a benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant.

Mechanism of Action

Target of Action

The primary target of 2,6-Dichloro-4-methoxyphenol is the primary (carbon) radicals produced by the initiator . These radicals are key components in chemical reactions, particularly in the field of chemistry, where this compound acts as a stabilizer to inhibit peroxide formation in ethers, chlorinated hydrocarbons, and ethyl cellulose .

Mode of Action

This compound interacts with its targets through a series of steps . First, oxygen reacts with the primary (carbon) radicals produced by the initiator and forms peroxy radicals. Then, the monomer adds to the peroxy radicals at a much slower rate to form a random copolymer. Finally, the peroxy radicals easily terminate each other, produce dead copolymer, and release an oxygen molecule .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of peroxy radicals and their subsequent reactions . The compound prevents the formation of long oxygen−monomer copolymer chains, thereby reducing the consumption rate of oxygen and enhancing the inhibition of oxygen .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of radical polymerization monomers, such as acrylic monomers . This inhibition ensures the safe and efficient operation of manufacturing plants and the safe storage of acrylic monomers .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the degradation of this compound in unsaturated soil was found to be influenced by bacterial mineralization

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-4-methoxyphenol can participate in various biochemical reactions. It can undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . The compound can interact with enzymes and proteins, such as succinimidyl radical (S·), during these reactions . The nature of these interactions involves the transfer of a hydrogen atom from the compound to the enzyme, forming a new compound .

Cellular Effects

It is known that phenolic compounds can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules. For instance, it can bind to enzymes such as succinimidyl radical (S·), leading to enzyme activation or inhibition . This binding interaction can result in changes in gene expression and other cellular processes .

Dosage Effects in Animal Models

It is known that phenolic compounds can have threshold effects and may cause toxic or adverse effects at high doses .

Metabolic Pathways

It is known that phenolic compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that phenolic compounds can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that phenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methoxyphenol typically involves the chlorination of 4-methoxyphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature control systems to ensure the reaction proceeds efficiently. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-methoxyphenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2,6-dichloro-4-hydroxyphenol.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms, yielding 4-methoxyphenol.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under reflux conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

2,6-Dichloro-4-hydroxyphenol: Formed through oxidation.

4-Methoxyphenol: Formed through reduction.

Scientific Research Applications

2,6-Dichloro-4-methoxyphenol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its antimicrobial properties and potential use in developing new antibiotics.

Medicine: Studied for its potential therapeutic effects, including its role as an antiseptic and disinfectant.

Industry: Utilized in the production of preservatives, disinfectants, and other chemical products.

Comparison with Similar Compounds

2,4-Dichlorophenol: Similar structure but lacks the methoxy group.

4-Chloro-3-methylphenol: Contains a methyl group instead of a methoxy group.

2,6-Dichlorophenol: Lacks the methoxy group.

Uniqueness: 2,6-Dichloro-4-methoxyphenol is unique due to the presence of both chlorine atoms and a methoxy group, which confer specific chemical properties and reactivity. Its combination of antimicrobial activity and chemical versatility makes it distinct from other similar compounds.

Properties

IUPAC Name |

2,6-dichloro-4-methoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMZNOEKGSGWAQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ETHYL 1-[7-CHLORO-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B2622571.png)

![N-(4-acetylphenyl)-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2622572.png)

![(1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2622577.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromo-2-chlorobenzamide](/img/structure/B2622578.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2622580.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylnaphthalene-1-sulfonamide](/img/structure/B2622581.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine](/img/structure/B2622585.png)

![Tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate;hydrochloride](/img/structure/B2622586.png)

![3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2622587.png)

![3,4,5-triethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2622588.png)